REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[C:10]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:11]=1[CH:12]=[O:13].[CH:19]1(B(O)O)[CH2:21][CH2:20]1>N#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:18][C:15]1[CH:16]=[CH:17][C:10]([CH:19]2[CH2:21][CH2:20]2)=[C:11]([CH:14]=1)[CH:12]=[O:13] |f:0.1.2.3,6.7,^1:30,32,51,70|
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Name
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potassium phosphate tribasic
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Quantity
|
699.23 g
|
Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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235 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=O)C=C(C=C1)Br
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Name
|
|
Quantity
|
68.92 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
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Name
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nitrogen tetrakis(triphenylphosphine)palladium
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Quantity
|
102.89 g
|
Type
|
catalyst
|
Smiles
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N#N.C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is then stirred at 80° C. for 22 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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To a mixed solution of toluene (2250 ml) and distilled water (250 ml) at 0° C.
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Type
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ADDITION
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Details
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is added over 10 minutes
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Duration
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10 min
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Type
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WASH
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Details
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washing residual solid with toluene (50 ml)
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Type
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TEMPERATURE
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Details
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by cooling to room temperature
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Type
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ADDITION
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Details
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addition of distilled water (500 ml)
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Type
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FILTRATION
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Details
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The mixture is filtered through a pad of silica (washing with additional ethyl acetate)
|
Type
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EXTRACTION
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Details
|
the aqueous phase is extracted with ethyl acetate (2×300 ml)
|
Type
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WASH
|
Details
|
The combined organic extracts are washed with brine (500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
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The residue is purified by chromatography on silica gel (iso-hexane/ethyl acetate as eluant)
|
Type
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DISTILLATION
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Details
|
followed by distillation under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |